molecular formula C7H7N5O4 B6129499 NoName

NoName

Cat. No. B6129499
M. Wt: 225.16 g/mol
InChI Key: CPJVXJNTTITMFT-UHFFFAOYSA-N
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Description

NoName is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been studied extensively in recent years, and its unique properties have led to promising results in many different areas.

Scientific Research Applications

  • Geometric Deep Learning : This approach extends beyond traditional Euclidean data and is useful in various scientific fields such as computational social sciences, sensor networks, brain imaging, genetics, and computer graphics. It leverages deep neural networks for large and complex geometric data, providing powerful tools for a range of problems (Bronstein et al., 2016).

  • NONO (p54(nrb)) in Genetic Research : This paper discusses NONO, a protein with medical significance, focusing on overcoming challenges in purification and data collection for crystallographic study. The research provides insights into the structural arrangement of NONO, which is important in nuclear gene regulation (Knott et al., 2016).

  • Linkage of Science Research and Technology Development : This study demonstrates the connection between science research and technology development through non-patent citation analysis, using genetic engineering as an example. It highlights the impact of scientific research on technological advances (Szu-chia S. Lo, 2009).

  • NonO and Drosophila nonAdiss : This paper presents the cloning of NonO, a protein that binds to DNA and RNA and is involved in various biological processes. It's the mammalian equivalent of Drosophila's nonAdiss, showing significant conservation between species (Yang et al., 1993).

  • Morinda citrifolia (Noni) in Medicine : A literature review on Noni, a plant used in traditional Polynesian remedies, discussing its potential therapeutic effects and nutritional value. The review aims to corroborate the traditional claims with scientific evidence (Wang et al., 2002).

  • NONO Knockout in Stem Cell Research : This study discusses generating a homozygous NONO knockout in human induced pluripotent stem cells using CRISPR/Cas9, providing a platform to study the pathogenic mechanisms related to NONO mutations (Yi et al., 2020).

  • Nonclinical Statistics in Pharmaceutical Research : This paper introduces a special issue on nonclinical statistical applications, highlighting the diverse range of statistical tools used in nonclinical scientific studies in the pharmaceutical industry (Altan & Kolassa, 2019).

  • NONO and Tumorigenesis : This review summarizes the regulation and biological function of NONO/p54nrb, emphasizing its involvement in various cancers and its potential as a biomarker or therapeutic target (Feng et al., 2020).

  • Non-English-Language Science in Biodiversity Conservation : This study highlights the importance of including non-English-language scientific literature in global biodiversity conservation research, showing how it provides unique and valuable information (Amano et al., 2021).

properties

IUPAC Name

2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O4/c1-3-5(7(13)14)10-9-4(2)6(12(15)16)11(10)8-3/h1-2H3,(H-,8,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJVXJNTTITMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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